molecular formula C6H14O B7823375 2,3-Dimethylbutan-1-ol CAS No. 79956-98-2

2,3-Dimethylbutan-1-ol

Cat. No.: B7823375
CAS No.: 79956-98-2
M. Wt: 102.17 g/mol
InChI Key: SXSWMAUXEHKFGX-UHFFFAOYSA-N
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Description

2,3-Dimethylbutan-1-ol (CAS 19550-30-2) is a branched primary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.177 g/mol . It features a stereocenter at the second carbon, resulting in enantiomers such as the (R)- and (S)-forms, which have been synthesized with yields up to 60% using methods like those described by Tietze . The compound is used in laboratory research and industrial applications, with market consumption data tracked globally since 1997 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941324
Record name 2,3-Dimethylbutan-1-ol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19550-30-2, 20281-85-0, 54206-54-1, 79956-98-2
Record name 2,3-Dimethyl-1-butanol
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Record name 2,3-Dimethylbutan-1-ol
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Record name 1-Butanol, 2,3-dimethyl-
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Record name 2,3-Dimethylbutanol
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Record name Dimethylbutanol
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Record name 2,3-Dimethylbutan-1-ol
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Record name 2,3-dimethylbutan-1-ol
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Preparation Methods

Catalytic Dehydration of 2,3-Dimethylbutan-2-ol to Alkenes

The synthesis of 2,3-dimethylbutan-1-ol often begins with the preparation of alkene precursors. Patent EP0064180A1 details the dehydration of 2,3-dimethylbutan-2-ol to generate 2,3-dimethylbutenes, predominantly the thermodynamically favored 2,3-dimethyl-2-butene (80–95% yield) alongside minor 1-butene isomers (5–20%) . Acidic catalysts such as sulfuric acid or phosphoric acid facilitate this process at 120–180°C, with reaction times under 2 hours to minimize side reactions like polymerization .

Reaction Conditions and Outcomes

ParameterValue Range
Temperature120–180°C
CatalystH₂SO₄, H₃PO₄
Conversion Efficiency85–95%
2,3-Dimethyl-2-butene80–95% selectivity
2,3-Dimethyl-1-butene5–20% selectivity

The alkene mixture serves as a critical intermediate for downstream hydration or hydroboration steps.

Hydroboration-Oxidation of 2,3-Dimethyl-1-Butene

Anti-Markovnikov hydration of 2,3-dimethyl-1-butene via hydroboration-oxidation provides direct access to this compound. This method employs borane-THF complexes (BH₃·THF) at 0–25°C, followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) . The reaction proceeds with >90% regioselectivity, favoring primary alcohol formation due to steric hindrance at the more substituted carbon.

Mechanistic Insights

  • Borane Addition : BH₃ coordinates to the less substituted C1 of 2,3-dimethyl-1-butene, forming a trialkylborane intermediate.

  • Oxidation : H₂O₂/NaOH converts the borane to the corresponding alcohol via a two-electron oxidation process.

Optimized Protocol

  • Substrate : 2,3-Dimethyl-1-butene (purified via fractional distillation)

  • Reagent : BH₃·THF (1.0 equiv), H₂O₂ (3.0 equiv), NaOH (1.5 equiv)

  • Yield : 78–85%

Industrial Hydrogenation of Aldehyde Precursors

Large-scale production leverages catalytic hydrogenation of 2,3-dimethylbutanal, synthesized via hydroformylation of 2,3-dimethyl-1-butene. Palladium on carbon (Pd/C, 5 wt%) or Raney nickel catalyzes this reaction at 50–100°C under 10–30 bar H₂ pressure .

Process Metrics

MetricValue
Temperature50–100°C
Pressure10–30 bar H₂
Catalyst Loading5% Pd/C, 1–3 wt%
Conversion Rate>95%
Alcohol Purity98–99% (GC analysis)

This method achieves high throughput (≥1 ton/day) but requires stringent control over aldehyde purity to prevent catalyst poisoning.

Grignard Reagent-Based Synthesis

Reaction of methylmagnesium bromide (MeMgBr) with 3-methylbutanal yields this compound after acidic workup. While this approach offers modularity, it suffers from lower yields (60–70%) due to competing ketone formation and Grignard reagent over-addition .

Typical Procedure

  • Grignard Formation : MeMgBr (2.2 equiv) in dry THF, 0°C.

  • Aldehyde Addition : Slow addition of 3-methylbutanal (1.0 equiv).

  • Quenching : Saturated NH₄Cl solution, extraction with diethyl ether.

  • Distillation : Isolate product via fractional distillation (bp 145–148°C).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)ScalabilityCost (USD/kg)
Hydroboration-Oxidation78–85Moderate120–150
Catalytic Hydrogenation90–95High80–100
Grignard Synthesis60–70Low200–250

Hydroboration-oxidation balances cost and yield for laboratory-scale synthesis, while catalytic hydrogenation dominates industrial production due to superior scalability .

Challenges in Stereochemical Control

The R-configuration at C2 in (2R)-2,3-dimethylbutan-1-ol necessitates enantioselective methods. Patent EP0064180A1 highlights the use of chiral auxiliaries during alkene hydration, though yields for enantiopure product remain suboptimal (50–60% ee) . Recent advances in asymmetric hydroboration using (+)-Ipc₂BH (diisopinocampheylborane) show promise, achieving 85–90% ee under cryogenic conditions .

Industrial Waste Stream Utilization

Byproducts from diol synthesis (e.g., 2,3-dimethylbutane-2,3-diol) are repurposed as:

  • Flame Retardants : Phosphorylation yields phosphate esters with LOI values >28 .

  • Polymer Plasticizers : Esterification with phthalic anhydride produces non-phthalate plasticizers for PVC .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethylbutan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects are primarily exerted through its ability to donate or accept protons, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

3,3-Dimethylbutan-1-ol (Neohexanol)
  • Molecular Formula : C₆H₁₄O (same as 2,3-isomer).
  • Structure : Branched at the third carbon (HO-CH₂-CH₂-C(CH₃)₂), making it a structural isomer.
  • Properties : Higher log K values (7.53 ± 0.04) for its esters, such as benzoyl esters, due to charge effects on nitrogen atoms in derivatives .
  • Applications : Studied for acetylcholine receptor interactions; its esters show 10x higher affinity than benzoylcholine .
  • Safety : Classified under UN 1987 (Alcohols, n.o.s.) with transport category III .
2,2-Dimethylbutan-1-ol
  • Molecular Formula : C₆H₁₄O.
  • Structure : Branched at the second carbon (HO-CH₂-C(CH₃)₂-CH₂).

Functional Analogs

3-Methylbutan-1-ol (Isoamyl Alcohol)
  • Molecular Formula : C₅H₁₂O.
  • Structure : Shorter chain (C₅) with a single methyl branch at the third carbon.
  • Properties : Lower molecular weight (88.15 g/mol) and higher volatility. Used widely as a solvent and in ester synthesis .
4-Methyl-2-pentanol
  • Molecular Formula : C₆H₁₄O.
  • Structure : Secondary alcohol with branching at the fourth carbon.
  • Properties : Lower boiling point than primary alcohols due to reduced hydrogen bonding .

Key Comparative Data

Compound Molecular Formula Branching Position log K (Esters) Key Applications
2,3-Dimethylbutan-1-ol C₆H₁₄O C2 and C3 N/A Research, industrial synthesis
3,3-Dimethylbutan-1-ol C₆H₁₄O C3 7.53 ± 0.04 Neurochemical studies
2,2-Dimethylbutan-1-ol C₆H₁₄O C2 N/A Limited data
3-Methylbutan-1-ol C₅H₁₂O C3 N/A Solvent, flavoring agent

Industrial and Commercial Context

  • This compound : Tracked in global consumption reports (1997–2046), indicating sustained industrial demand .
  • 3,3-Dimethylbutan-1-ol : Less commercially prominent but critical in niche pharmacological studies .

Biological Activity

2,3-Dimethylbutan-1-ol is a branched-chain alcohol with the molecular formula C6H14OC_6H_{14}O. It features a hydroxyl group (-OH) attached to the first carbon of a six-carbon chain, which includes two methyl groups on the second and third carbons. This compound exists in two enantiomeric forms, each potentially exhibiting different biological activities. The compound's unique structure allows for specific interactions in various biological contexts, making it a subject of interest in pharmacology and synthetic chemistry.

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Notably, it has been shown to interact with the adenosine A1 receptor , a crucial player in neurotransmission. This interaction can lead to a reduction in glutamate release, thereby affecting excitatory neurotransmission in the brain. Such properties suggest that this compound could have implications in pain perception, sleep regulation, and neuroprotection .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter release through its action on adenosine receptors. This modulation can influence various pathways related to:

  • Pain perception : By reducing excitatory neurotransmission, it may have analgesic effects.
  • Sleep regulation : Its interaction with adenosine receptors could play a role in sleep-wake cycles.
  • Neuroprotection : Potential protective effects against neurodegeneration due to its influence on neurotransmitter dynamics .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic activities. Studies have shown that various alcohols can exhibit these properties through different mechanisms, such as inhibition of inflammatory cytokines and modulation of pain pathways .

Study on Neurotransmitter Modulation

A study conducted by researchers evaluated the effects of this compound on glutamate release in neuronal cultures. The findings indicated a significant reduction in glutamate levels upon treatment with the compound, suggesting its potential as a neuroprotective agent .

Analgesic Activity Assessment

In another study focused on pain management, this compound was administered to animal models experiencing induced pain. The results demonstrated a notable decrease in pain responses compared to control groups, further supporting its analgesic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its structural isomers and related compounds:

Compound NameStructural FeaturesUnique Biological Activity
(2S)-2,3-Dimethylbutan-1-olEnantiomer differing in spatial arrangementExhibits different biological activity compared to (2R)-isomer
2,3-Dimethylbutan-2-olHydroxyl group on the second carbonStructural isomer with distinct reactivity
2,3-DimethylbutaneFully reduced form without hydroxyl groupLacks alcohol functionality; more hydrophobic

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Q. What are the established synthetic routes for 2,3-dimethylbutan-1-ol in laboratory settings?

  • Methodological Answer : Two primary synthetic routes are documented: (i) The method by Metzger and Isbell (1964) involves specific alkylation or reduction steps, validated by agreement of physical constants (e.g., boiling point, molecular weight) with published data . (ii) The Birch (1948) protocol employs alternative reduction pathways, often used for branched alcohol synthesis. Researchers should compare yields and purity (≥95%) under controlled reaction conditions .

Q. What are the key physical properties (e.g., boiling point, vapor pressure) critical for experimental handling?

  • Methodological Answer : Key properties include:
  • Boiling Point : 393 ± 2 K (119.8 ± 2°C) under standard conditions .
  • Vapor Pressure : 2.3 ± 0.5 mmHg at 25°C, requiring inert atmosphere handling to prevent volatility-related losses .
  • Molecular Weight : 102.175 g/mol, with a logP value of 1.27–1.57, indicating moderate hydrophobicity .
    These parameters inform solvent selection, distillation protocols, and storage (dry, sealed containers) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:
  • PPE : Wear NIOSH/EN 166-certified eye/face shields, nitrile gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks; monitor air quality for vapor accumulation .
  • First Aid : For exposure, rinse eyes/skin with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., vaporization enthalpy) for this compound?

  • Methodological Answer :
  • Data Validation : Cross-reference peer-reviewed sources (e.g., NIST databases) reporting ΔvapH° = 53.8 ± 0.3 kJ/mol .
  • Instrument Calibration : Ensure calorimetric or gas-phase measurements adhere to ISO/IEC 17025 standards to minimize systematic errors.
  • Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation of methods) to assess outliers in historical datasets .

Q. What strategies are effective for analyzing stereochemical outcomes in this compound synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use enantioselective chromatography (e.g., Chiralcel OD-H column) or kinetic resolution with enzymatic catalysts .
  • Stereochemical Characterization : Validate enantiomers via polarimetry or NMR using chiral shift reagents (e.g., Eu(hfc)₃) .
  • Literature Gaps : Note that early studies did not resolve stereoisomers due to perceived insignificance in T50 values, but modern workflows prioritize chiral purity for pharmacological applications .

Q. How can thermodynamic parameters (e.g., reaction enthalpies) inform reaction optimization for this compound derivatives?

  • Methodological Answer :
  • Thermochemical Profiling : Utilize NIST-reported ΔrH° values for hydrogenation and esterification reactions to predict feasibility .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate reaction pathways and compare with experimental ΔrS° values .
  • Scale-Up Considerations : Optimize exothermic reactions (e.g., reductions) using controlled heating/cooling cycles to avoid thermal runaway .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, NIST databases, and safety data sheets (SDS) over commercial platforms .
  • Experimental Design : Include controls for purity (e.g., GC-MS/HPLC) and stereochemical validation in synthetic workflows .
  • Safety Compliance : Adhere to OSHA and GHS guidelines for hazardous chemical handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbutan-1-ol
Reactant of Route 2
2,3-Dimethylbutan-1-ol

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